2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoindoles This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a carboxylic acid group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with maleic anhydride, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of organic solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-isoindole-5-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: Contains an additional oxo group, leading to different chemical properties.
Uniqueness
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
HOXMBAUWMFUUIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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